molecular formula C17H19F3N4O2S B215352 N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Cat. No. B215352
M. Wt: 400.4 g/mol
InChI Key: BFUFJVSGCXHQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has gained attention in scientific research due to its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In

Mechanism of Action

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide inhibits B-cell receptor signaling by selectively targeting various kinases involved in this pathway. It binds to the ATP-binding site of BTK, ITK, and TEC kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. It selectively inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. It also has minimal effects on normal B-cell function, thereby reducing the risk of off-target toxicity. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of B-cell receptor signaling, making it a valuable tool for studying this pathway in vitro and in vivo. It has also shown synergistic effects when combined with other therapeutic agents, making it a potential candidate for combination therapy. However, there are also some limitations to using N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in certain experimental settings. Additionally, it may not be suitable for studying certain aspects of B-cell biology, as it selectively targets kinases involved in B-cell receptor signaling and may not affect other signaling pathways.

Future Directions

There are several future directions for the study of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. One direction is to further explore its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate its safety and efficacy in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Another direction is to investigate its potential for combination therapy with other therapeutic agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers of response.

Synthesis Methods

The synthesis of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide involves several steps. The first step is the reaction of 3-chloro-4-fluoropyridine with sodium azide to form 3-azido-4-fluoropyridine. The second step is the reaction of 3-azido-4-fluoropyridine with N-methylpiperazine to form 3-(N-methylpiperazin-1-yl)-4-fluoropyridine. The third step is the reaction of 3-(N-methylpiperazin-1-yl)-4-fluoropyridine with 3-(trifluoromethyl)aniline to form N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. This synthesis method has been optimized for high yield and purity and can be scaled up for large-scale production.

Scientific Research Applications

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. It has been shown to selectively inhibit various kinases involved in B-cell receptor signaling, including BTK, ITK, and TEC. In preclinical studies, N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has demonstrated potent antitumor activity against various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown synergistic effects when combined with other therapeutic agents such as venetoclax and rituximab.

properties

Product Name

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Molecular Formula

C17H19F3N4O2S

Molecular Weight

400.4 g/mol

IUPAC Name

N-methyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C17H19F3N4O2S/c1-21-27(25,26)16-12-22-6-5-15(16)24-9-7-23(8-10-24)14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12,21H,7-10H2,1H3

InChI Key

BFUFJVSGCXHQJK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.